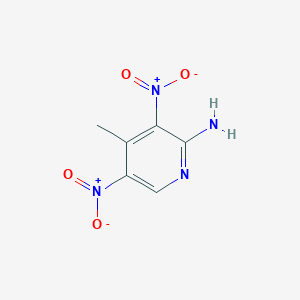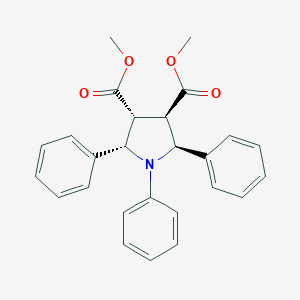![molecular formula C28H22N4 B375273 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene is a complex organic compound with the molecular formula C28H22N4. It is known for its unique structure, which includes two indole units fused to a phenazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .
Scientific Research Applications
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment and antimicrobial applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,9-Dimethyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dipropyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
- 1,9-Dibutyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine
Uniqueness
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene stands out due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C28H22N4 |
|---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene |
InChI |
InChI=1S/C28H22N4/c1-3-31-21-11-7-5-9-17(21)25-23(31)15-13-19-27(25)29-20-14-16-24-26(28(20)30-19)18-10-6-8-12-22(18)32(24)4-2/h5-16H,3-4H2,1-2H3 |
InChI Key |
BMJREEQNMLDGDQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C31)C4=C(C=C2)N=C5C(=N4)C=CC6=C5C7=CC=CC=C7N6CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-2-yl isopropyl sulfone](/img/structure/B375190.png)
methoxy]benzoate](/img/structure/B375193.png)
![8-Methoxybenzo[a]anthracene-7,12-dione](/img/structure/B375195.png)
![1,3-Diphenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B375197.png)
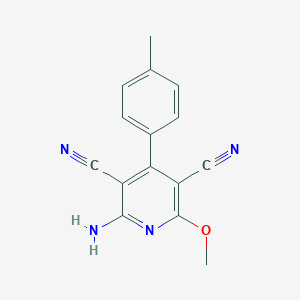
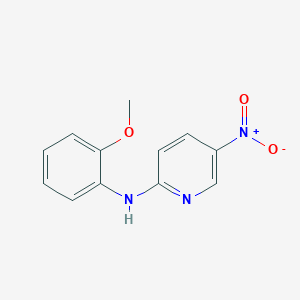
![4,6-dimethyl-2-oxo-1-[(3-pyridinylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B375202.png)
![2-Nitropyrido[1,2-a]benzimidazole](/img/structure/B375206.png)
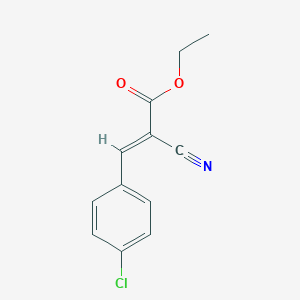
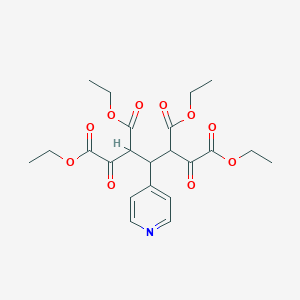
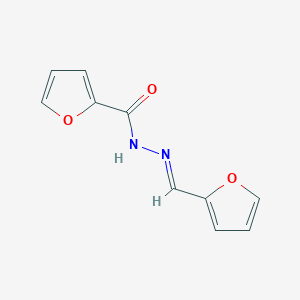
![2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol](/img/structure/B375219.png)
